Structural Divergence from the Most Active Analog: Introducing Furan-2-ylmethylthio in Place of Phenylthio
The target compound replaces the phenylthio group of the most active analog, compound 3i, with a furan-2-ylmethylthio moiety. This substitution replaces a planar, aromatic ring with a methylene-linked, oxygen-containing heterocycle, fundamentally altering the steric bulk, electron density, and hydrogen-bonding capability of the thioether side chain. While compound 3i achieves an MIC of 7.81 µg/mL against B. cereus and 15.62 µg/mL against P. vulgaris, these values are directly attributed to its o-OH phenylthio structure and are therefore not transferable to CAS 305372-86-5 [1].
| Evidence Dimension | Thioether substituent structure and corresponding antimicrobial MIC |
|---|---|
| Target Compound Data | Furan-2-ylmethylthio group; MIC data not available in the referenced source for this specific compound. |
| Comparator Or Baseline | Compound 3i (o-OH phenylthio analog): MIC 7.81 µg/mL against B. cereus DSM 4312; MIC 15.62 µg/mL against P. vulgaris KUEN 1329. |
| Quantified Difference | Not calculable, as the target compound's MIC is unknown. The difference is purely structural, involving the replacement of a phenyl ring with a furan-2-ylmethyl group. |
| Conditions | In vitro disk diffusion and broth microdilution assays against Gram-positive and Gram-negative bacterial strains (Ceylan et al., 2011). |
Why This Matters
Procurement of CAS 305372-86-5 enables exploration of a distinct chemical space, allowing medicinal chemists to evaluate the impact of a heterocyclic thioether on activity, which is a critical step in lead diversification and cannot be achieved with phenylthio analogs.
- [1] Ceylan, M., Gürdere, M. B., Karaman, İ., & Gezegen, H. (2011). The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives. Medicinal Chemistry Research, 20, 109–115. View Source
